molecular formula C15H11N5O4S B10867015 Methyl 7-(2-furyl)-6-(2-thienylcarbonyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate

Methyl 7-(2-furyl)-6-(2-thienylcarbonyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B10867015
M. Wt: 357.3 g/mol
InChI Key: GSAUEDQLFMSRMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 7-(2-FURYL)-6-(2-THIENYLCARBONYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a combination of furan, thiophene, and tetraazolo-pyrimidine rings

Preparation Methods

The synthesis of METHYL 7-(2-FURYL)-6-(2-THIENYLCARBONYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE can be achieved through several synthetic routes. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions typically include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

METHYL 7-(2-FURYL)-6-(2-THIENYLCARBONYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

METHYL 7-(2-FURYL)-6-(2-THIENYLCARBONYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: The compound is explored for its use in the development of new materials with unique properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of METHYL 7-(2-FURYL)-6-(2-THIENYLCARBONYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

METHYL 7-(2-FURYL)-6-(2-THIENYLCARBONYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C15H11N5O4S

Molecular Weight

357.3 g/mol

IUPAC Name

methyl 7-(furan-2-yl)-6-(thiophene-2-carbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

InChI

InChI=1S/C15H11N5O4S/c1-23-14(22)11-10(13(21)9-5-3-7-25-9)12(8-4-2-6-24-8)20-15(16-11)17-18-19-20/h2-7,12H,1H3,(H,16,17,19)

InChI Key

GSAUEDQLFMSRMU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(N2C(=NN=N2)N1)C3=CC=CO3)C(=O)C4=CC=CS4

Origin of Product

United States

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